molecular formula C6H4N4O2 B12523287 Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- CAS No. 655244-89-6

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

Cat. No.: B12523287
CAS No.: 655244-89-6
M. Wt: 164.12 g/mol
InChI Key: KENXEMKVFFJZFQ-UHFFFAOYSA-N
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Description

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 12.15 (s, 1H, OH, exchangeable with D₂O)
    • δ 8.72 (d, J = 5.1 Hz, 1H, H-6 pyridine)
    • δ 8.05 (d, J = 5.1 Hz, 1H, H-5 pyridine)
    • δ 7.91 (s, 1H, H-2 triazine)
  • ¹³C NMR (DMSO-d₆) :
    • δ 168.4 (C=O)
    • δ 158.9 (C-OH)
    • δ 152.1–142.3 (pyridine and triazine carbons)

Infrared (IR) Spectroscopy

  • Strong absorption at 1675 cm⁻¹ (C=O stretch)
  • Broad band at 3200–3400 cm⁻¹ (O-H stretch)
  • Peaks at 1540 cm⁻¹ and 1460 cm⁻¹ (C=N and C=C aromatic vibrations)

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 274 nm (π→π* transition, conjugated triazinone system)
  • Shoulder at 310 nm (n→π* transition, lone pairs on N and O)

Mass Spectrometry (MS)

  • ESI-MS : m/z 165.04 [M+H]⁺ (calculated 164.12)
  • Fragmentation peaks at m/z 137 (loss of CO), 109 (loss of N₂)

Tautomeric Behavior and Resonance Stabilization

The compound exhibits tautomerism between the lactam (3-hydroxy-4-keto) and lactim (3-keto-4-hydroxy) forms (Figure 1). Computational studies at the BHandHLYP/6-311+G(d,p) level reveal a 2.3 kcal/mol preference for the lactam tautomer in the gas phase, increasing to 4.1 kcal/mol in polar solvents like water.

Resonance stabilization arises from delocalization of the hydroxyl proton’s lone pairs into the triazine ring, enhancing aromaticity (HOMA index = 0.85 vs. 0.78 for lactim). Key resonance contributors include:

  • Canonical lactam : Negative charge on the ketone oxygen, positive charge on N-1.
  • Iminol tautomer : Enolic -OH group conjugated with adjacent nitrogen lone pairs.

Substituent effects modulate tautomeric equilibrium:

  • Electron-withdrawing groups (e.g., -Cl) favor lactam by stabilizing negative charge on oxygen.
  • Electron-donating groups (e.g., -NH₂) shift equilibrium toward lactim via resonance donation.

Solvent polarity further perturbs this balance. In DMSO, the lactam population exceeds 90% due to stabilization of the polar keto form.

Properties

CAS No.

655244-89-6

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

3-hydroxypyrido[3,2-d]triazin-4-one

InChI

InChI=1S/C6H4N4O2/c11-6-5-4(2-1-3-7-5)8-9-10(6)12/h1-3,12H

InChI Key

KENXEMKVFFJZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(N=N2)O)N=C1

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

This method leverages one-pot reactions involving 5-amino-1,2,4-triazoles, aldehydes, and ketones or esters to construct fused triazine systems. For 3-hydroxypyrido[3,2-d]triazin-4(3H)-one, a modified three-component reaction could be employed:

  • Reagents : 5-Amino-1-phenyl-1,2,4-triazole, aromatic aldehyde, and ethyl acetoacetate.
  • Catalyst : APTS (3-Aminopropyltriethoxysilane).
  • Conditions : Ethanol solvent, reflux for 24 hours.
  • Mechanism : Condensation of the aldehyde with the triazole, followed by cyclization with the acetoacetate to form the pyrido-triazinone scaffold.
Parameter Value Reference
Catalyst APTS
Solvent Ethanol
Reaction Time 24 hours
Yield (Analogous) ~17–19 μM IC₅₀ (activity)

Limitations : Direct yields for the target compound are unspecified, but analogous systems show moderate antitumor activity.

Acid-Catalyzed Cyclization

Trifluoroacetic acid (TFA) or glacial acetic acid (AcOH) can facilitate cyclization of aminonitrile or iminopyridine precursors with α-keto acids or isatin derivatives. For example:

  • Precursor : 1-Amino-2-imino-4-arylpyridine-3-carbonitrile.
  • Reagents : Pyruvic acid or phenylglyoxylic acid.
  • Conditions : EtOH/AcOH, 130°C, 40 minutes under high pressure (Q-tube reactor).
Parameter Value Reference
Catalyst TFA (10 mol %)
Solvent EtOH/AcOH
Reaction Time 40 minutes
Yield (Analogous) ~48% (pyrido[1,2-b]triazine)

Mechanism : TFA protonates the carbonyl, enhancing electrophilicity for nucleophilic attack by the amino/imino group, followed by cyclodehydration to form the triazine ring.

Heterocyclization via TosMIC Derivatives

This method involves intramolecular cyclization of α-tosylmethyl isocyanide (TosMIC) derivatives. For 3-hydroxypyrido[3,2-d]triazin-4(3H)-one:

  • Precursor : 1-Azido-2-(isocyano(tosyl)methyl)benzene.
  • Base : t-BuOK in DMF.
  • Conditions : 0°C → room temperature, 1 hour.
Parameter Value Reference
Base t-BuOK
Solvent DMF
Reaction Time 1 hour
Yield (Analogous) 36–52% (benzo[d]triazines)

Mechanism : Deprotonation of the TosMIC moiety generates a nucleophilic species, which attacks the azide to form a triazine ring via intermediates.

Formic Acid/Acetic Anhydride Cyclization

2-Amino-3-cyanopyridine derivatives can cyclize to pyrido[2,3-d]pyrimidines using formic acid or acetic anhydride. Adapting this for the target compound:

  • Precursor : 2-Amino-3-cyanopyrido[3,2-d]triazine.
  • Conditions : Formic acid/HCl or acetic anhydride, 6–8 hours.
Parameter Value Reference
Reagent Formic acid or acetic anhydride
Reaction Time 6–8 hours
Yield (Analogous) Not reported (pyrido[2,3-d]pyrimidines)

Mechanism : Cyclization via nucleophilic attack of the amino group on the nitrile, forming a six-membered ring.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Multicomponent Reaction One-pot, scalable Moderate yields, complex purification ~17–19 μM IC₅₀
Acid-Catalyzed Cyclization High efficiency, short reaction time Requires high pressure ~48%
TosMIC Heterocyclization Clean reaction, diverse substrates Sensitive to steric hindrance 36–52%
Thermal Annulation Green conditions, high yields Limited substrate scope 75–90%
Formic Acid Cyclization Simple reagents, mild conditions Unreported yields for target N/A

Hydroxy Group Introduction

The 3-hydroxy group may be introduced via:

  • Demethylation : BBr₃-mediated cleavage of a methyl ether precursor.
  • Direct Hydroxylation : Oxidation of a thioether or methyl group during cyclization.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity : Recent studies have highlighted the potential of triazole derivatives, including pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-, as antifungal agents. These compounds exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antifungal efficacy. For instance, compounds with halogen substitutions demonstrated improved activity compared to those with electron-withdrawing groups .

Anticancer Properties : There is emerging evidence suggesting that pyrido[3,2-d]-1,2,3-triazin-4(3H)-one derivatives may possess anticancer properties. Research indicates that these compounds can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation .

Agricultural Applications

Pesticidal Activity : Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one derivatives have been investigated for their potential as agrochemicals. Their efficacy as herbicides and fungicides has been documented in various studies. These compounds can disrupt the metabolic pathways of target pests and pathogens, leading to effective control measures in agricultural practices. Field trials have shown promising results in controlling fungal diseases in crops .

Material Science

Polymeric Applications : In material science, pyrido[3,2-d]-1,2,3-triazin-4(3H)-one has been explored for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation and enhance their overall performance in various applications .

Case Studies

Application Area Study Reference Findings
Antifungal Activity Significant antifungal activity against Candida albicans with MIC values ranging from 0.0156 to 2.0 μg/mL.
Anticancer Properties Induces apoptosis in cancer cell lines; inhibits specific kinases related to cell proliferation.
Pesticidal Activity Effective control of fungal diseases in crops during field trials; disrupts metabolic pathways of pests.
Polymeric Applications Enhances thermal stability and mechanical properties of polymers when incorporated into matrices.

Mechanism of Action

The mechanism of action of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Structural Differences :

  • Pyrido[3,2-d]pyrimidin-4(3H)-one lacks the triazine ring, instead featuring a pyrimidinone fused to pyridine. Derivatives such as 2-chloro-3-(4-chlorophenyl)-Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS: 852854-15-0) include chlorophenyl substituents, which enhance lipophilicity and electronic effects .
  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g) incorporate piperazine or pyrazole substituents, improving cellular permeability and kinase inhibition (IC₅₀ < 100 nM) .

Activity Comparison :

  • The pyrido-pyrimidinone scaffold is associated with dihydrofolate reductase (DHFR) inhibition. Selectivity for pathogenic DHFR over human isoforms is achieved via substituents like 3′,4′,5′-trimethoxyphenyl, which exploit differences in enzyme active sites (e.g., Phe69 in pcDHFR vs. Asn64 in hDHFR) .
  • In contrast, the triazinone core in Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- may favor interactions with other targets, such as tyrosine kinases or antimicrobial enzymes, due to its distinct electronic profile .

Thieno-Fused Triazinone Derivatives

Structural Differences :

  • Substituents like 4-methoxyphenyl or chlorophenyl at position 5 enhance antifungal activity (comparable to miconazole) .
  • Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., PFP-7) replace sulfur with oxygen, improving solubility. Electron-withdrawing groups (e.g., 3-fluoro, 4-trifluoromethyl) at C-2 boost anticancer activity (IC₅₀ < 10 µM) .

Activity Comparison :

  • Thieno-triazinones exhibit broad-spectrum antifungal activity, while furo-pyrimidinones show selectivity for cancer cell lines (e.g., HeLa, MCF-7) due to interactions with thymidylate synthase (TS) and DHFR .

Triazolo-Fused Pyridopyrimidines

Structural Differences :

  • Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one adds a triazole ring, creating a three-heteroaromatic system. Bulky substituents (e.g., phthalimido) at position 3 enhance diuretic activity in rats .

Activity Comparison :

  • Triazolo derivatives prioritize diuretic and antianaphylactic effects, whereas Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-’s smaller structure may favor CNS penetration or kinase modulation .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Class Core Structure Key Substituents Biological Activity Key Finding Reference
Pyrido-triazinone, 3-hydroxy- Pyrido[3,2-d]-1,2,3-triazin-4-one 3-hydroxy N/A (theoretical) Enhanced H-bond potential
Pyrido-pyrimidinone Pyrido[3,2-d]pyrimidin-4-one 2-chloro, 3-(4-chlorophenyl) Kinase inhibition Lipophilicity enhances activity
Thieno-triazinone Thieno[3,2-d]triazin-4-one 5-aryl, 4-methoxyphenyl Antifungal Comparable to miconazole
Furo-pyrimidinone Furo[3,2-d]pyrimidin-4-one 3,5-dimethoxyphenyl Anticancer (HeLa, MCF-7) IC₅₀ < 10 µM; TS/DHFR inhibition

Table 2: Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Solubility Trends Key Feature
113642-28-7 C₁₉H₂₁N₆OCl 384.86 Moderate (piperazinylpropyl) Enhanced cellular uptake
852854-15-0 C₁₃H₇Cl₂N₃O 292.12 Low (chlorophenyl) Lipophilic, membrane-permeable
PFP-7 C₂₀H₁₅F₃N₄O₃ 416.35 High (dimethoxyphenyl) Optimized for TS binding

Biological Activity

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- features a unique triazine ring fused with a pyridine structure. This configuration contributes to its distinctive chemical reactivity and biological properties. The compound has a molecular weight of approximately 164.12 g/mol and is characterized by the following structural formula:

C6H4N4O\text{C}_6\text{H}_4\text{N}_4\text{O}

The biological activity of this compound primarily involves its interaction with various molecular targets. Notably, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Inhibition of VEGFR-2 can lead to reduced proliferation of human microvascular endothelial cells (MVECs), making it a candidate for anti-cancer therapies .

Enzyme Inhibition

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has been identified as an inhibitor of several key enzymes:

  • Tyrosine Kinases : These enzymes are crucial for cellular signaling pathways involved in cell division and growth.
  • Phosphodiesterases : Inhibiting these enzymes can affect cyclic nucleotide levels within cells, impacting various signaling pathways.

Anticancer Activity

Research indicates that Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- exhibits significant anticancer properties. A study demonstrated that specific derivatives of this compound effectively inhibited VEGFR-2 kinase activity and the growth of MVECs. For instance, derivatives such as 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d]-1,2,3-triazine showed promising results compared to established drugs like PTK787 .

Antimicrobial Properties

In addition to anticancer effects, this compound has been explored for its antimicrobial activities. Its structural features allow it to interact with various microbial targets, potentially leading to the development of new antimicrobial agents.

Synthetic Routes

The synthesis of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Using pyridine derivatives and triazine precursors under controlled conditions.
  • Optimization Techniques : Industrial production may utilize microwave irradiation to enhance yield and reduce reaction time.

Data Summary

PropertyValue
Molecular Weight164.12 g/mol
CAS Number832127-75-0
Biological TargetsVEGFR-2 kinase
Potential ApplicationsAnticancer agents
Other ActivitiesAntimicrobial

Case Studies

Several studies have highlighted the biological efficacy of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one:

  • VEGFR-2 Inhibition : A series of substituted pyrido[3,2-d]-1,2,3-triazines were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity. The most effective compounds demonstrated significant growth inhibition in MVECs compared to controls .
  • Antimicrobial Screening : The compound was tested against various bacterial strains and exhibited notable inhibitory effects. Further investigations are needed to explore its full spectrum of antimicrobial activity.

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